2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid 2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 2166785-52-8
VCID: VC11590292
InChI: InChI=1S/C13H23NO4/c1-9-5-6-14(8-10(9)7-11(15)16)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)
SMILES:
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol

2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid

CAS No.: 2166785-52-8

Cat. No.: VC11590292

Molecular Formula: C13H23NO4

Molecular Weight: 257.33 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid - 2166785-52-8

Specification

CAS No. 2166785-52-8
Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
IUPAC Name 2-[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
Standard InChI InChI=1S/C13H23NO4/c1-9-5-6-14(8-10(9)7-11(15)16)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)
Standard InChI Key SBGJEGNSXPQTMG-UHFFFAOYSA-N
Canonical SMILES CC1CCN(CC1CC(=O)O)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

2-{1-[(tert-Butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid belongs to the class of piperidine derivatives, featuring a six-membered nitrogen-containing ring substituted at the 3-position with an acetic acid group and at the 1-position with a Boc-protected amine. The 4-methyl group on the piperidine ring introduces steric hindrance, influencing conformational dynamics and intermolecular interactions. Key molecular properties include:

PropertyValueSource
Molecular FormulaC13H23NO4\text{C}_{13}\text{H}_{23}\text{NO}_4
Molecular Weight257.33 g/mol
CAS Number2166785-52-8
Purity≥95%

The Boc group serves as a temporary protective moiety for the amine, enabling selective functionalization during multi-step syntheses . The acetic acid side chain provides a handle for conjugation or salt formation, enhancing solubility in polar solvents.

Synthesis and Derivative Formation

Synthetic Pathways

The synthesis of 2-{1-[(tert-butoxy)carbonyl]-4-methylpiperidin-3-yl}acetic acid involves multi-step strategies common in piperidine chemistry. A representative route includes:

  • Piperidine Ring Formation: Cyclization of a δ-amino ketone precursor via intramolecular reductive amination.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base such as triethylamine .

  • Acetic Acid Incorporation: Alkylation at the 3-position using bromoacetic acid or ester followed by hydrolysis.

Recent advances in Mitsunobu reactions, as described in lipid A analog syntheses , suggest alternative methods for introducing the acetic acid moiety under milder conditions. For example, coupling 4-methylpiperidin-3-ol with ethyl bromoacetate using triphenylphosphine and diethyl azodicarboxylate (DEAD) could yield the ester intermediate, which is subsequently hydrolyzed to the acid .

Key Synthetic Challenges

  • Regioselectivity: Ensuring substitution at the 3-position requires careful control of reaction conditions to avoid competing reactions at the 2- or 4-positions.

  • Acid Sensitivity: The Boc group is susceptible to cleavage under acidic conditions, necessitating pH-controlled hydrolysis steps .

Property4-Methyl-3-yl Isomer2-Methyl-4-yl Isomer
Substitution PatternMethyl at C4, acid at C3Methyl at C2, acid at C4
Synthetic AccessibilityModerate (requires C3 alkylation)High (C4 alkylation favored)
Predicted SolubilityHigher (polar group at C3)Lower

Such isomers serve as valuable controls in structure-activity relationship (SAR) studies to optimize target engagement.

Future Directions and Challenges

Expanding Biological Screening

Comprehensive profiling in assays targeting G protein-coupled receptors (GPCRs), ion channels, and kinases is essential to unlock therapeutic potential. Priority areas include:

  • Inflammatory Pathways: Testing in cyclooxygenase (COX) and lipoxygenase (LOX) inhibition assays.

  • Anticancer Activity: Evaluation in cell viability assays using breast cancer lines (e.g., MCF-7, MDA-MB-231) based on AMPK activation precedents .

Improving Synthetic Efficiency

Flow chemistry and catalytic methods could address current limitations in yield and purity. For example, continuous-flow hydrogenation may streamline piperidine ring formation while minimizing byproducts.

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